![molecular formula C41H46ClNO5S2 B587321 {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid CAS No. 1242260-05-4](/img/structure/B587321.png)
{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid
Overview
Description
{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid, also known as {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid, is a useful research compound. Its molecular formula is C41H46ClNO5S2 and its molecular weight is 732.391. The purity is usually 95%.
BenchChem offers high-quality {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Research
Montelukast impurities reference standards are useful in pharmaceutical research . They are used in product development, ANDA and DMF filing .
Quality Control
These impurities are also used in quality control (QC) processes . They help ensure the quality and safety of the final pharmaceutical product .
Method Validation
Montelukast impurities are used in method validation . This is a critical step in drug development and production to ensure that the testing methods used are accurate and reliable .
Stability Studies
In stability studies, Montelukast impurities play a crucial role . They help determine how the quality of a drug varies with time under the influence of environmental factors such as temperature, humidity, and light .
Identification of Unknown Impurities
Montelukast impurities are used in the identification of unknown impurities . This is important in ensuring the safety and efficacy of the pharmaceutical product .
Assessment of Genotoxic Potential
Lastly, Montelukast impurities are used in the assessment of genotoxic potential . This helps evaluate the potential risk of genetic mutations, which could lead to diseases .
Mechanism of Action
Target of Action
Montelukast Impurity E, also known as Montelukast Bis-sulfide, primarily targets the leukotriene receptors in the body . Leukotrienes are inflammatory mediators that play a key role in causing inflammation, hyper-responsiveness, and bronchoconstriction in the lower airway .
Mode of Action
Montelukast Impurity E is a leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This blockage of leukotriene receptors helps in preventing the bronchoconstriction and inflammatory responses that are typically seen in conditions like asthma .
Biochemical Pathways
The primary biochemical pathway affected by Montelukast Impurity E is the leukotriene pathway . By antagonizing the leukotriene receptors, Montelukast Impurity E inhibits the physiological actions of leukotrienes, thereby reducing inflammation and bronchoconstriction .
Pharmacokinetics
It is known that the bioavailability of montelukast, the parent compound, is relatively low (61–73%) due to losses during gastroenteric absorption and the effect of hepatic first-pass metabolism
Result of Action
The molecular and cellular effects of Montelukast Impurity E’s action primarily involve the reduction of inflammation and bronchoconstriction in the lungs . By blocking the leukotriene receptors, it prevents the physiological actions of leukotrienes, which are known to cause inflammation and bronchoconstriction . This results in improved control of symptoms in conditions like asthma .
properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNODSMYYCYZTO-RERZGLEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46ClNO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743994 | |
Record name | {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |
CAS RN |
1242260-05-4 | |
Record name | Montelukast bis-sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242260054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONTELUKAST BIS-SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9YX74QVN3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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